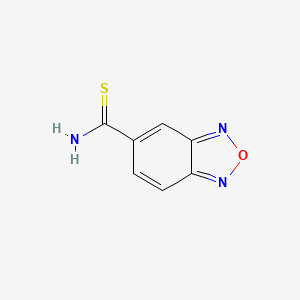

2,1,3-Benzoxadiazole-5-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,1,3-benzoxadiazole-5-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDQNCSDFBIOQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381281 | |

| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-24-0 | |

| Record name | 2,1,3-benzoxadiazole-5-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide from 2,1,3-benzoxadiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,1,3-benzoxadiazole-5-carbothioamide, a key intermediate in the development of novel therapeutic agents. The 2,1,3-benzoxadiazole scaffold is a prominent pharmacophore, and the introduction of a carbothioamide functional group offers unique opportunities for molecular interactions and biological activity.[1][2] This document details a reliable two-step synthetic pathway commencing from 2,1,3-benzoxadiazole-5-carboxylic acid, encompassing the intermediate carboxamide, and culminating in the target thioamide. The rationale behind the chosen synthetic strategy, a detailed experimental protocol, and a discussion of the reaction mechanisms are presented. This guide is intended to equip researchers in medicinal chemistry and drug discovery with the necessary knowledge to efficiently synthesize and utilize this valuable compound.

Introduction: The Significance of the 2,1,3-Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and fluorescent properties.[1][2] The unique electronic properties of this scaffold, arising from the fused oxadiazole and benzene rings, contribute to its ability to modulate the activity of various biological targets. The incorporation of diverse functional groups onto the benzoxadiazole core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile platform for drug design.

This guide focuses on the synthesis of this compound, a derivative that introduces a thioamide functional group. Thioamides are recognized bioisosteres of amides with distinct electronic and steric properties. The sulfur atom in a thioamide is a better hydrogen bond acceptor than the oxygen in an amide, which can lead to altered binding interactions with biological macromolecules.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most reliably achieved through a two-step sequence starting from the corresponding carboxylic acid. This approach ensures high yields and purity of the final product. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for the preparation of this compound.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide

The initial step involves the conversion of 2,1,3-benzoxadiazole-5-carboxylic acid to its corresponding primary amide. This transformation is typically achieved by first activating the carboxylic acid, followed by reaction with an ammonia source. A common and effective method for activation is the conversion of the carboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂). The highly reactive acyl chloride is then readily attacked by ammonia to furnish the desired amide.

Caption: Reaction scheme for the amidation of 2,1,3-benzoxadiazole-5-carboxylic acid.

Step 2: Thionation of 2,1,3-Benzoxadiazole-5-carboxamide using Lawesson's Reagent

The second and final step is the thionation of the amide to the target thioamide. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and efficient reagent for this transformation. The reaction mechanism involves the exchange of the carbonyl oxygen with a sulfur atom. The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene or dioxane at elevated temperatures.

Caption: Reaction scheme for the thionation of 2,1,3-benzoxadiazole-5-carboxamide.

Detailed Experimental Protocols

Materials and Instrumentation

| Reagent/Instrument | Supplier/Model | Notes |

| 2,1,3-Benzoxadiazole-5-carboxylic acid | Commercially available or synthesized | See reference for synthesis protocol. |

| Thionyl chloride (SOCl₂) | Standard chemical supplier | Use freshly distilled. |

| Ammonium hydroxide (NH₄OH) | Standard chemical supplier | Concentrated solution (e.g., 28-30%). |

| Lawesson's Reagent | Standard chemical supplier | |

| Anhydrous Toluene | Standard chemical supplier | Dried over sodium/benzophenone. |

| Anhydrous Dichloromethane | Standard chemical supplier | Dried over calcium hydride. |

| NMR Spectrometer | e.g., Bruker Avance 400 MHz | For ¹H and ¹³C NMR analysis. |

| FT-IR Spectrometer | e.g., PerkinElmer Spectrum Two | For infrared spectroscopy. |

| Mass Spectrometer | e.g., Agilent 6230 TOF LC/MS | For high-resolution mass spectrometry. |

Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide

-

To a stirred solution of 2,1,3-benzoxadiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to a stirred solution of concentrated ammonium hydroxide at 0 °C.

-

Stir the mixture vigorously for 1-2 hours at room temperature.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 2,1,3-benzoxadiazole-5-carboxamide as a solid.

Synthesis of this compound

-

To a stirred suspension of 2,1,3-benzoxadiazole-5-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours, monitoring the progress of the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Characterization Data (Predicted)

| Analysis | Predicted Observations |

| ¹H NMR | Aromatic protons of the benzoxadiazole ring are expected to appear in the range of δ 7.5-8.5 ppm. The thioamide N-H protons will likely appear as a broad singlet at a downfield chemical shift, typically δ 9.0-10.0 ppm. |

| ¹³C NMR | The thiocarbonyl carbon (C=S) is expected to resonate significantly downfield, in the range of δ 190-210 ppm.[3] Aromatic carbons will appear in the typical region of δ 110-150 ppm. |

| FT-IR (cm⁻¹) | Characteristic N-H stretching vibrations around 3300-3100 cm⁻¹. The C=S stretching vibration is typically observed in the range of 1200-1000 cm⁻¹.[3] The absence of a strong C=O stretching band (around 1650 cm⁻¹) from the starting amide will be a key indicator of a successful reaction. |

| Mass Spectrometry | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₅N₃OS. |

Discussion and Mechanistic Insights

The conversion of a carboxylic acid to a thioamide via an amide intermediate is a robust and well-established synthetic route. The initial activation of the carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The subsequent amination is a straightforward reaction of the highly electrophilic acyl chloride with ammonia.

The thionation of the amide with Lawesson's reagent is a more complex process. It is generally accepted that Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This species reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms the thermodynamically stable P=O bond in the byproduct and the desired thioamide.

While a direct, one-pot conversion of carboxylic acids to thioamides using Lawesson's reagent has been reported for some substrates, this approach is not as universally applicable as the two-step method and may require careful optimization for the 2,1,3-benzoxadiazole system.[4] The two-step protocol outlined in this guide offers a more reliable and generally higher-yielding pathway to the target molecule.

Conclusion

This technical guide has detailed a practical and efficient two-step synthesis of this compound from its corresponding carboxylic acid. The protocols provided are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The unique properties of the 2,1,3-benzoxadiazole scaffold, combined with the introduction of the thioamide functional group, make the target compound a valuable building block for the discovery of novel drug candidates. The information presented herein is intended to facilitate the synthesis and further exploration of this promising class of molecules.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Kaleta, Z., et al. (2006). Thionation using fluorous Lawesson's reagent. Organic Letters, 8(8), 1625-1628. [Link]

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92131, 2,1,3-Benzoxadiazole. [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

Mitchell, T. N., & Costisella, B. (2007). 13C NMR Spectroscopy of Organosulfur Compounds. Patai's Chemistry of Functional Groups. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

Fathalla, W., Ali, I. A. I., & Pazdera, P. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 174–181. [Link]

-

Kaboudin, B., Yarahmadi, V., Kato, J., & Yokomatsu, T. (2013). A simple and novel method for the direct conversion of carboxylic acids into thioamides. RSC Advances, 3(18), 6435-6438. [Link]

-

Turella, P., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry, 280(30), 27807-27816. [Link]

-

RSC Publishing. (2015). Synthesis of carboxyimidamide-substituted benzo[c][1][4][5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. [Link]

-

National Institutes of Health. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. [Link]

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,1,3-Benzoxadiazole-5-carbothioamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2,1,3-Benzoxadiazole-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of direct literature on this specific molecule, this document outlines a strategic approach, beginning with a proposed synthetic pathway and followed by a detailed predictive analysis of its spectroscopic properties. This guide is designed to equip researchers with the foundational knowledge to synthesize and unequivocally identify this novel compound.

The 2,1,3-benzoxadiazole core, often referred to as benzofurazan, is a prominent fluorophore utilized in the development of fluorescent probes and sensors.[1] The introduction of a carbothioamide group at the 5-position is anticipated to modulate the electronic and photophysical properties of the benzoxadiazole scaffold, potentially leading to new applications in drug discovery and materials science.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through a three-step sequence starting from the commercially available 4-amino-3-nitrobenzoic acid. This pathway leverages well-established synthetic transformations, ensuring a high probability of success.

Figure 2: Workflow for the spectroscopic characterization.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of the atoms in this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple and highly informative. The aromatic protons of the benzoxadiazole ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. [2]The specific chemical shifts and coupling patterns will be indicative of the substitution pattern. For a 5-substituted 2,1,3-benzoxadiazole, we can predict the following signals:

-

H-4, H-6, and H-7: These three aromatic protons will likely exhibit a complex splitting pattern (e.g., a doublet of doublets and a triplet, or similar) due to their coupling with each other. Their chemical shifts will be influenced by the electron-withdrawing nature of the benzoxadiazole ring and the carbothioamide group.

-

-NH₂ Protons: The two protons of the primary thioamide group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Aromatic Carbons: The six carbons of the benzoxadiazole ring are expected to resonate in the range of δ 110-160 ppm. The two carbons fused to the oxadiazole ring will likely be the most downfield.

-

Thioamide Carbon (C=S): The carbon of the carbothioamide group is a key diagnostic signal and is expected to appear significantly downfield, typically in the range of δ 190-210 ppm. This is a characteristic chemical shift for thiocarbonyl carbons and provides strong evidence for the successful thionation of the amide. [3]

Predicted ¹H NMR Signals Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Aromatic Protons 7.0 - 9.0 m H-4, H-6, H-7 | Amide Protons | Variable | br s | -C(S)NH₂ |

| Predicted ¹³C NMR Signals | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbons | 110 - 160 | C-4, C-5, C-6, C-7, C-8, C-9 |

| Thioamide Carbon | 190 - 210 | C=S |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

-

N-H Stretching: The N-H stretching vibrations of the primary thioamide will appear as one or two sharp to medium bands in the region of 3400-3100 cm⁻¹.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will be observed as weak to medium bands just above 3000 cm⁻¹. [4]* C=S Stretching (Thioamide I Band): The C=S stretching vibration is a crucial diagnostic peak for the thioamide group. It is expected to appear in the region of 1200-1000 cm⁻¹. This band is often coupled with other vibrations and can be of variable intensity.

-

C-N Stretching (Thioamide II Band): The C-N stretching of the thioamide group typically appears in the 1550-1450 cm⁻¹ region.

-

N-H Bending (Thioamide III Band): The N-H bending vibration is expected in the 1400-1300 cm⁻¹ range.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will give rise to several bands in the 1600-1450 cm⁻¹ region. [5]* Benzoxadiazole Ring Vibrations: The characteristic vibrations of the benzoxadiazole ring system will also be present in the fingerprint region of the spectrum.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Thioamide) | 3400 - 3100 |

| Aromatic C-H Stretch | > 3000 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-N Stretch (Thioamide) | 1550 - 1450 |

| N-H Bend (Thioamide) | 1400 - 1300 |

| C=S Stretch (Thioamide) | 1200 - 1000 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. 2,1,3-benzoxadiazole derivatives are known to exhibit characteristic absorption spectra. [3][6] The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. The benzoxadiazole core itself has a characteristic absorption, and the addition of the carbothioamide group will likely cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted benzoxadiazole, due to the extension of the conjugated system. The solvent can also influence the position of the λmax, a phenomenon known as solvatochromism.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, though it can be complex for heterocyclic compounds.

Experimental Protocols

General Considerations

-

All reagents and solvents should be of high purity.

-

Reactions should be monitored by thin-layer chromatography (TLC) to determine completion.

-

Purification of the final product should be performed using an appropriate technique, such as column chromatography or recrystallization, to ensure high purity for spectroscopic analysis.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, for soluble compounds, a solution in a suitable solvent can be analyzed in a liquid cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-600 nm) using a UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a reference.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)).

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated molecular weight. For HRMS, determine the exact mass and deduce the elemental composition.

Conclusion

The spectroscopic characterization of this compound, while not directly reported in the literature, can be confidently approached through a combination of a plausible synthetic strategy and predictive analysis based on the known spectroscopic properties of related compounds. This guide provides a robust framework for researchers to synthesize and unequivocally identify this novel molecule. The synergistic use of NMR, FT-IR, UV-Vis, and mass spectrometry, as detailed in this document, will ensure the scientific integrity and trustworthiness of the structural elucidation. The insights gained from the successful characterization of this compound will undoubtedly contribute to the expanding field of benzoxadiazole chemistry and its applications.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Chavan, G. T., et al. (2016). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry, 32(4), 2155-2162. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

Al-Hourani, B. J. (2021). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank, 2021(2), M1228. [Link]

-

Lees, K., et al. (2015). Synthesis of carboxyimidamide-substituted benzo[c]o[6][7][8]xadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Advances, 5(85), 69539-69550. [Link]

-

Kang, Y. K., et al. (1994). Conversion of Amides and Lactams to Thioamides and Thiolactams Using Hexamethyldisilathiane. The Journal of Organic Chemistry, 59(1), 1-5. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Dalhousie University. [Link]

-

Cava, M. P., et al. (2006). Mild Method for the Conversion of Amides to Thioamides. ResearchGate. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA. [Link]

-

Ghosh, S., et al. (2017). (A) 1 H NMR (aromatic region) spectra and (B) IR (carbonyl region) of P-1 (10 μM) from different THF-water compositions. ResearchGate. [Link]

-

Yakimova, L. S., et al. (2021). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. Crystals, 11(12), 1547. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. PubChemLite - 2,1,3-benzoxadiazole-5-carboxamide, n-[2-[[(3r)-1-[(4-methylphenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]- (C21H23N5O3) [pubchemlite.lcsb.uni.lu]

- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,1,3-Benzoxadiazole-5-carbothioamide

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2,1,3-Benzoxadiazole-5-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from closely related analogues, this document outlines its synthesis, physicochemical characterization, and potential as a therapeutic agent.

Introduction: The Scientific Rationale

The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a cornerstone in the design of fluorescent probes and biologically active molecules.[1] Its unique electronic properties, stemming from the fusion of a benzene ring with an oxadiazole moiety, impart a distinct chemical reactivity and potential for molecular interactions. The introduction of a carbothioamide (-CSNH₂) group at the 5-position is a strategic synthetic modification. Thioamides, as isosteres of amides, exhibit unique physicochemical characteristics, including altered hydrogen bonding capabilities, increased lipophilicity, and a propensity to act as metal chelators.[1][2] These features often translate to enhanced biological activity.[1][2] Thioamide-containing compounds have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2] This guide will explore the synthesis, properties, and prospective applications of this compound, a molecule poised at the intersection of these two important pharmacophores.

Synthesis of this compound: A Proposed Pathway

Synthesis of the 2,1,3-Benzoxadiazole Core

The foundational 2,1,3-benzoxadiazole ring system can be efficiently synthesized from 2-nitroaniline. This involves a two-step process of cyclization and subsequent reduction.[1][3]

Experimental Protocol:

-

Cyclization to 2,1,3-Benzoxadiazole N-oxide: 2-nitroaniline is treated with sodium hypochlorite in a basic medium, often with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB), to induce cyclization and form the N-oxide intermediate.[1]

-

Reduction to 2,1,3-Benzoxadiazole: The N-oxide is then reduced to the final 2,1,3-benzoxadiazole using a reducing agent like triphenylphosphine (PPh₃) in a suitable solvent such as xylene under reflux.[1][3]

Introduction of the Carbothioamide Moiety

A plausible route to introduce the carbothioamide group at the 5-position involves the initial synthesis of 2,1,3-benzoxadiazole-5-carbonitrile, which can then be converted to the target thioamide.

Experimental Protocol:

-

Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid: This can be achieved starting from 4-amino-3-nitrobenzoic acid, which is converted to the corresponding benzoxadiazole N-oxide carboxylic acid and subsequently reduced.

-

Conversion to 2,1,3-Benzoxadiazole-5-carboxamide: The carboxylic acid is first converted to its acyl chloride, followed by reaction with ammonia to yield the primary amide.

-

Dehydration to 2,1,3-Benzoxadiazole-5-carbonitrile: The primary amide is dehydrated using a suitable reagent like trifluoroacetic anhydride to form the nitrile.

-

Thionation to this compound: The nitrile can be converted to the carbothioamide by reaction with hydrogen sulfide (H₂S) or a surrogate like sodium hydrosulfide (NaSH).[4][5] Alternatively, the amide can be directly converted to the thioamide using a thionating agent like Lawesson's reagent.[3][6][7]

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data is not available, we can predict these properties based on the constituent functional groups and the core scaffold.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₅N₃OS | Based on chemical structure |

| Molecular Weight | 179.20 g/mol | Calculated from the molecular formula |

| Melting Point | Moderately high | Aromatic thioamides are often crystalline solids with defined melting points.[8] The melting point of the parent 2,1,3-benzoxadiazole is 69°C.[9] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The aromatic core confers hydrophobicity, while the thioamide and benzoxadiazole moieties provide some polarity. |

| pKa | Weakly acidic | The N-H protons of the thioamide group are more acidic than their amide counterparts.[10] |

| Lipophilicity (logP) | Moderate | The aromatic system contributes to lipophilicity, which is important for membrane permeability. |

| Hydrogen Bonding | Strong H-bond donor, weaker H-bond acceptor | The thioamide N-H is a better hydrogen bond donor than in amides, while the sulfur is a weaker acceptor than the amide oxygen.[1][10] |

Spectroscopic and Structural Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons on the benzoxadiazole ring are expected to appear in the range of 7.0-8.5 ppm.[11][12] The two protons of the -CSNH₂ group will likely appear as a broad singlet further downfield.

-

¹³C NMR: Aromatic carbons will resonate in the 110-150 ppm region.[11][13] The thiocarbonyl carbon (C=S) is expected to have a characteristic downfield shift, typically in the range of 200-210 ppm.[10]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (thioamide) | 3300-3100 |

| C-H stretch (aromatic) | ~3030[13] |

| C=N stretch (oxadiazole) | 1650-1550 |

| C=C stretch (aromatic) | 1600-1450[13] |

| C=S stretch (thioamide) | 1120 ± 20[10] |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.

X-ray Crystallography

Single-crystal X-ray diffraction would provide definitive structural confirmation, including bond lengths, bond angles, and intermolecular interactions in the solid state. Aromatic thioamides are known to form characteristic hydrogen-bonding patterns, such as dimers and chains, which influence their crystal packing.[8]

Caption: A typical workflow for the characterization of this compound.

Potential Biological Activity and Mechanism of Action

The hybrid structure of this compound suggests a strong potential for biological activity, particularly in the realm of oncology.

Anticancer Potential

Numerous heterocyclic compounds containing thioamide moieties have demonstrated significant anticancer activity.[2][14][15] The proposed mechanisms of action for such compounds are often multifaceted and can include:

-

Enzyme Inhibition: Thioamides are known to inhibit various enzymes crucial for cancer cell survival and proliferation. For instance, they can act as inhibitors of kinases, histone methyltransferases, and DNA gyrase.[1][10]

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Thioamide-containing compounds have been shown to induce apoptosis through pathways involving DNA damage and mitochondrial dysfunction.[14]

-

Disruption of Nucleic Acid Synthesis: Some thioamides function as antimetabolites, interfering with the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[1]

Molecular Docking and Target Identification

To elucidate the potential molecular targets of this compound, computational methods such as molecular docking can be employed.[16][17][18] This involves simulating the interaction of the compound with the active sites of known cancer-related proteins.

Caption: A conceptual workflow for using molecular docking to predict the mechanism of action.

ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical in drug development. In silico tools can provide initial predictions of these properties for this compound, helping to guide further experimental work.[19][20][21][22]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential in drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and the investigation of its biological properties. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental validation of its physicochemical properties and a comprehensive evaluation of its biological activity against a panel of cancer cell lines. Elucidation of its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Mitchell, N. J., & Van der Donk, W. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society, 142(9), 4066-4083. [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

Oka, K., et al. (2025). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Omega. [Link]

-

Guan, L., et al. (2019). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 7, 726. [Link]

-

Sivakamavalli, J., & Vaseeharan, B. (2019). Molecular docking analysis of protein filamin-A with thioazo compounds. Journal of Applied Pharmaceutical Science, 9(12), 069-074. [Link]

-

Kelly, P. F., et al. (2014). Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design, 14(11), 5649-5657. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Li, Y., et al. (2018). Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 54(76), 10732-10735. [Link]

-

Al-Hussain, S. A., & Ali, A. A. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry. [Link]

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8. [Link]

-

Wallace, J. L., & Ferraz, J. G. P. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Therapeutic Patents. [Link]

-

Berseneva, D. A., et al. (2023). Anticancer Activity of New Organotin Complexes with Heterocyclic Thioamides. Molecules, 28(18), 6565. [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

-

Groutas, W. C., et al. (1988). Mechanism of thioamide antithyroid drug associated hypoprothrombinemia. Drug Metabolism and Disposition, 16(3-4), 317-320. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(14), 4639. [Link]

-

Kamal, M., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(16), 2315-2319. [Link]

-

Petrov, V. A., & Moshchalkov, V. V. (2018). The Chemical Properties of Thioamides. Russian Chemical Reviews, 87(8), 739-766. [Link]

-

ResearchGate. (n.d.). ¹H NMR of the synthesized carbothioamide derivative molecule. [Link]

-

Al-Zoubi, R. M. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ChemistrySelect, 5(29), 8931-8935. [Link]

-

Desai, N., et al. (2020). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. In Drug Discovery and Development. [Link]

-

Kwiecień, H., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. Bioorganic Chemistry, 152, 107774. [Link]

-

Ogawa, A., & Sonoda, N. (2008). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Journal of Sulfur Chemistry, 29(3-4), 307-311. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

Das, A., et al. (2022). Molecular Docking and Molecular Dynamics Studies Reveal Secretory Proteins as Novel Targets of Temozolomide in Glioblastoma Multiforme. International Journal of Molecular Sciences, 23(21), 12948. [Link]

-

Kim, E., & Kim, Y. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(6), 1636-1646. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (2024). Unlocking the potential of the thioamide group in drug design and development View supplementary material. [Link]

-

Mobeen, T., et al. (2019). Novel Modified Ligands targeting Cancer Proteins: Molecular Docking Approach. Journal of Rashid Latif Medical College, 8(1), 1-6. [Link]

-

ResearchGate. (2018). (PDF) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. [Link]

-

ResearchGate. (2019). (PDF) Computational Intelligence Methods for ADMET Prediction. [Link]

-

El-Sayed, N. N. E., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

Wang, B., et al. (2015). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Molecules, 20(10), 18889-18901. [Link]

-

Li, Y., et al. (2024). Design, Synthesis, Anti-Tumor Activity and Molecular Docking Studies of Novel Triphenylphosphine-Containing Formononetin Derivatives. International Journal of Molecular Sciences, 26(10), 5280. [Link]

-

El-Sharief, M. A. S., et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 26(24), 7586. [Link]

-

ResearchGate. (2010). Mild Method for the Conversion of Amides to Thioamides. [Link]

-

Taylor & Francis. (n.d.). Thioamides – Knowledge and References. [Link]

-

The Computational Chemist. (2025, October 23). Can AI Really Predict ADMET Properties? Well, it depends how you look at it. [Video]. YouTube. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2020). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research, 54(2s), s111-s123. [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. archives.ijper.org [archives.ijper.org]

- 16. Molecular docking analysis of protein filamin-A with thioazo compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis and Anticipated Crystal Structure of 2,1,3-Benzoxadiazole-5-carbothioamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,1,3-benzoxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities. This guide provides a comprehensive overview of 2,1,3-Benzoxadiazole-5-carbothioamide, a derivative of significant interest. While a definitive crystal structure has yet to be reported in publicly accessible databases, this document outlines a robust, field-proven synthetic protocol. Furthermore, it offers an expert analysis of the anticipated molecular geometry and crystal packing, drawing upon computational studies of the parent heterocycle and crystallographic data from analogous structures. This guide is intended to empower researchers with the foundational knowledge and practical methodologies required to synthesize, crystallize, and characterize this promising compound, thereby accelerating its potential applications in drug discovery and materials science.

Introduction: The Significance of the 2,1,3-Benzoxadiazole Core

The 2,1,3-benzoxadiazole (also known as benzofurazan) ring system is a planar, bicyclic aromatic heterocycle that has garnered substantial attention in the scientific community. Its derivatives are known to exhibit a wide range of photophysical properties, including intense fluorescence, making them valuable as fluorescent probes.[1][2] The incorporation of electron-donating or electron-withdrawing groups can modulate these properties, leading to applications in organic electronics and sensor technology.[1]

From a medicinal chemistry perspective, benzoxadiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, and antiparasitic properties.[3] The 7-nitro-2,1,3-benzoxadiazole (NBD) group, for instance, is a widely utilized fluorophore in biological imaging and sensing applications.[1] The introduction of a carbothioamide functional group at the 5-position is anticipated to enhance the molecule's capacity for hydrogen bonding and metal chelation, potentially leading to novel biological activities and material properties.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the target compound can be efficiently achieved through a multi-step process, commencing with a commercially available precursor. The causality behind the choice of reagents and reaction conditions is to ensure high yields and purity of the intermediates and the final product.

Overall Synthetic Scheme

Caption: A proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carboxylic acid (3)

This procedure is adapted from a known method for synthesizing substituted benzoxadiazoles.[4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-nitrobenzoic acid in an alkaline solution of ethanol and water.

-

Oxidative Cyclization: Cool the solution in an ice bath and add a solution of sodium hypochlorite (NaOCl) dropwise. The hypochlorite serves as the oxidizing agent to facilitate the formation of the N-oxide intermediate, benzo[c][1][4][5]oxadiazole-5-carboxylic acid N-oxide.

-

Reduction: Following the formation of the N-oxide, the intermediate is reduced to afford 2,1,3-benzoxadiazole-5-carboxylic acid. A common reducing agent for this transformation is triphenylphosphine (PPh3).[1][2]

-

Work-up and Isolation: Acidify the reaction mixture to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide (5)

-

Activation of the Carboxylic Acid: Convert the carboxylic acid to the more reactive acyl chloride. This is typically achieved by refluxing the carboxylic acid in thionyl chloride (SOCl2) or by reacting it with oxalyl chloride in the presence of a catalytic amount of DMF.

-

Amination: Add the crude acyl chloride to a cooled, concentrated aqueous solution of ammonium hydroxide. The resulting amide will precipitate out of the solution.[4]

-

Isolation: Collect the 2,1,3-benzoxadiazole-5-carboxamide by filtration, wash with cold water, and dry thoroughly.

Step 3: Thionation to this compound (6)

-

Reaction Setup: In a dry, inert atmosphere, dissolve the 2,1,3-benzoxadiazole-5-carboxamide in an anhydrous solvent such as toluene or THF.

-

Thionation: Add Lawesson's reagent (0.5 equivalents) to the solution. Lawesson's reagent is a well-established and efficient thionating agent for converting amides to thioamides.[5]

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Purification: Upon completion, cool the reaction mixture, filter to remove any insoluble byproducts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final this compound.

Anticipated Crystal Structure and Molecular Interactions

While an experimentally determined crystal structure is not available, we can predict the key structural features and intermolecular interactions based on computational studies of the 2,1,3-benzoxadiazole core and the known crystal packing of related thioamides.

Molecular Geometry

Computational studies on 2,1,3-benzoxadiazole indicate a planar geometry for the bicyclic ring system.[6] The carbothioamide group at the 5-position is also expected to be coplanar with the benzoxadiazole ring to maximize conjugation.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is likely to be dominated by a network of hydrogen bonds and π-π stacking interactions.

-

Hydrogen Bonding: The thioamide group provides both a hydrogen bond donor (the -NH2 group) and a hydrogen bond acceptor (the thiocarbonyl sulfur atom). This will likely lead to the formation of strong N-H···S hydrogen bonds, which are a common feature in the crystal structures of primary thioamides. These interactions could lead to the formation of dimers or extended chains.

-

π-π Stacking: The planar aromatic benzoxadiazole rings are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice.

Proposed Crystallization Protocol

Caption: A standard workflow for obtaining single-crystal X-ray diffraction data.

Protocol for Crystallization:

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to determine the optimal solubility for slow crystallization.

-

Crystal Growth: Employ standard crystallization techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect X-ray diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Determination: Solve and refine the crystal structure using appropriate crystallographic software.

Potential Biological Significance and Therapeutic Applications

Derivatives of 2,1,3-benzoxadiazole have shown promise in various therapeutic areas. For instance, carboxyimidamide-substituted benzoxadiazoles have demonstrated antileishmanial activity.[4] The introduction of the thioamide functional group could lead to novel biological activities. Thioamides are known to be effective pharmacophores in their own right and can act as bioisosteres of amides with altered electronic and steric properties.

Potential Signaling Pathway Involvement

Given the diverse activities of related heterocyclic compounds, this compound could potentially interact with a variety of biological targets. For example, some heterocyclic thioamides have been investigated as enzyme inhibitors. A hypothetical mechanism of action could involve the inhibition of a key enzyme in a pathogenic organism.

Caption: A generalized diagram of a potential enzyme inhibition mechanism.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a solid foundation for its synthesis and characterization. The proposed synthetic route is based on reliable and well-documented chemical transformations. The predictions regarding its crystal structure offer valuable insights for crystallographers and computational chemists. The potential for this molecule in drug discovery and materials science is significant, and it is our hope that this guide will stimulate further research into this promising compound.

References

-

Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Lees, D. C., Le, T. H., Edwards, G., Glaros, T., Tizzard, G. J., Coles, S. J., & Spencer, J. (2015). Synthesis of carboxyimidamide-substituted benzo[c][1][4][5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani. RSC Advances, 5(86), 70525-70536. [Link]

-

Varma, R. S., & Kumar, D. (1999). A new, simple and convenient thionation protocol for carbonyl compounds with the system PSCl3/H2O/Et3N. Organic Letters, 1(5), 697-700. [Link]

-

Friedrichsen, W. (2000). The Structures of 2,1,3-Benzoxadiazole (Benzofurazan) and 2,1,3-Benzothiadiazole (Piazthiole) - A Computational Study. Zeitschrift für Naturforschung B, 55(4), 397-401. [Link]

-

O'Donovan, D. H., & O'Reilly, C. (2011). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

Amerigo Scientific. (n.d.). 2,1,3-Benzoxadiazole-5-carboxylic acid (97% (GC)). Retrieved January 23, 2026, from [Link]

-

Danishefsky, S. J., & Schuda, P. F. (1976). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Journal of the American Chemical Society, 98(22), 7474-7475. [Link]

-

Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]

-

Friedrichsen, W. (2000). The Structures of 2,1,3-Benzoxadiazole (Benzofurazan) and 2,1,3-Benzothiadiazole (Piazthiole) - A Computational Study. ResearchGate. [Link]

-

Marrazzo, A., Prezzavento, O., Amata, E., Ronsisvalle, S., & Ronsisvalle, G. (2013). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. MedChemComm, 4(3), 545-550. [Link]

-

Bakulev, V. A., Dar'in, D. V., & Glukhareva, T. V. (2020). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 25(21), 5183. [Link]

-

Chen, J., Wang, Y., Zhang, Y., & Li, J. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2947. [Link]

-

Danishefsky, S. J., & Schuda, P. F. (1976). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. ResearchGate. [Link]

-

Wujec, M., Paneth, A., & Płaziński, W. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5871. [Link]

-

Ben-Arosh, O., Eldar, L., Sentil, T., & Fridman, M. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1221-1225. [Link]

-

Kaur, H., & Singh, J. (2018). 2D structures of 2,1,3-benzoxadiazole derivatives. ResearchGate. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and biological studies of mono, Bis 1,3,4- thiadiazole-2-amino derivatives. African Journal of Pure and Applied Chemistry, 6(5), 68-75. [Link]

-

Kumar, A., Kumar, K., & Singh, P. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1121-1132. [Link]

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Bio-Potential: A Technical Guide to the Biological Activity Screening of 2,1,3-Benzoxadiazole-5-carbothioamide

Foreword: Charting a Course into the Therapeutic Potential of Benzoxadiazoles

The 2,1,3-benzoxadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been the subject of intensive research, revealing promising candidates for anticancer, antimicrobial, and antiparasitic agents. This guide provides an in-depth technical framework for the comprehensive biological activity screening of a specific derivative, 2,1,3-Benzoxadiazole-5-carbothioamide. Herein, we eschew a rigid, templated approach, instead presenting a logically structured exploration tailored to the unique characteristics of this compound class. Our focus is on the "why" behind the "how," offering field-proven insights into experimental design, execution, and data interpretation, thereby empowering researchers in drug discovery and development to unlock the therapeutic promise of this intriguing molecule.

I. Foundational Chemistry: Synthesis of the Core Scaffold

A common starting point for the synthesis of the 2,1,3-benzoxadiazole core is the cyclization of a 2-nitroaniline derivative.[1] This is typically achieved through treatment with an oxidizing agent, such as sodium hypochlorite, in a basic medium, often catalyzed by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), to yield the N-oxide intermediate. Subsequent reduction of the N-oxide, for instance with triphenylphosphine (PPh₃) in a suitable solvent like xylene, affords the desired 2,1,3-benzoxadiazole ring system.[1]

To introduce the 5-carbothioamide functionality, a multi-step approach from a carboxylic acid precursor is a logical strategy. The synthesis would likely begin with a commercially available substituted 2-nitroaniline bearing a carboxylic acid group at the appropriate position. Following the formation of the 2,1,3-benzoxadiazole-5-carboxylic acid, this can be converted to the corresponding carboxamide. This transformation is a standard organic chemistry procedure, often involving activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with ammonia. The final and crucial step is the thionation of the carboxamide to the desired carbothioamide. This is commonly achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

II. Anticancer Activity Screening: A Cellular Perspective

A primary focus for novel heterocyclic compounds is their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of a test compound.

Rationale for Cell Line Selection

The choice of cancer cell lines is a critical determinant of the relevance of the screening data. A judicious selection should encompass a diverse panel representing different cancer types to identify broad-spectrum activity or, alternatively, focus on specific cancer types where a particular molecular target is known to be prevalent. For initial screening of a novel compound like this compound, a panel including representatives from common cancer types such as breast (e.g., MCF-7), lung (e.g., A549), colon (e.g., HCT116), and a leukemia cell line (e.g., K562) provides a good starting point. This allows for the assessment of a range of cellular contexts and potential mechanisms of action.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile microplates

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound stock solution in complete medium. A common starting range is from 100 µM down to 0.1 µM in two- or three-fold dilutions.

-

Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100

The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal dose-response curve is typically fitted to the data using non-linear regression analysis, from which the IC₅₀ can be accurately interpolated.[2] Software such as GraphPad Prism is commonly used for this analysis.

Illustrative Data Presentation:

| Cell Line | IC₅₀ (µM) of this compound |

| MCF-7 (Breast) | [Insert Value] |

| A549 (Lung) | [Insert Value] |

| HCT116 (Colon) | [Insert Value] |

| K562 (Leukemia) | [Insert Value] |

III. Antimicrobial Activity Screening: Combating Microbial Threats

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Rationale for Microbial Strain Selection

A representative panel of microorganisms should be chosen to assess the spectrum of activity. This panel should include both Gram-positive and Gram-negative bacteria, as well as fungal species. Standard reference strains from the American Type Culture Collection (ATCC) are recommended for reproducibility. A typical screening panel might include:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungus: Candida albicans (e.g., ATCC 10231)

Detailed Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against a panel of microbial strains.

Materials:

-

Microbial strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well U-bottom microplates

-

This compound stock solution in a suitable solvent

-

Sterile saline or broth for dilutions

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strains overnight in their respective broth media.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Further dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Compound Dilution:

-

Perform a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. A typical concentration range is from 128 µg/mL down to 0.25 µg/mL.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well (except the sterility control).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a significant percentage (e.g., ≥80%) of growth compared to the growth control.[3]

-

Data Interpretation and Reporting

The MIC value provides a quantitative measure of the compound's potency against a specific microorganism.[4][5] It is important to compare the obtained MIC values to established clinical breakpoints, if available, to classify the organism as susceptible, intermediate, or resistant.[3][6] For novel compounds, the MIC values serve as a basis for further investigation and lead optimization.

Illustrative Data Presentation:

| Microbial Strain | MIC (µg/mL) of this compound |

| Staphylococcus aureus | [Insert Value] |

| Escherichia coli | [Insert Value] |

| Pseudomonas aeruginosa | [Insert Value] |

| Candida albicans | [Insert Value] |

IV. Elucidating the Mechanism of Action: A Deeper Dive

The biological activity of 7-nitro-2,1,3-benzoxadiazole derivatives, which are structurally analogous to the compound of interest, has been linked to the inhibition of Glutathione S-Transferases (GSTs). Specifically, these compounds have been shown to act as suicide inhibitors of GSTP1-1, an enzyme often overexpressed in cancer cells and implicated in drug resistance.

This inhibition disrupts a crucial protein-protein interaction. Under normal cellular conditions, GSTP1-1 sequesters and inactivates c-Jun N-terminal kinase (JNK), a key player in the apoptotic signaling cascade.[7][8] When a 7-nitro-2,1,3-benzoxadiazole derivative binds to GSTP1-1, it triggers the dissociation of the GSTP1-1/JNK complex.[7] This liberation of JNK leads to its activation through phosphorylation, which in turn initiates a downstream signaling cascade culminating in apoptosis.[7][9][10]

Signaling Pathway of JNK-Mediated Apoptosis Induced by GSTP1-1 Inhibition:

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idexx.com [idexx.com]

- 5. sanfordguide.com [sanfordguide.com]

- 6. droracle.ai [droracle.ai]

- 7. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The good Samaritan glutathione-S-transferase P1: An evolving relationship in nitric oxide metabolism mediated by the direct interactions between multiple effector molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide

Application Note & Protocol

A Robust and Detailed Protocol for the Synthesis of 2,1,3-Benzoxadiazole-5-carbothioamide

Abstract: This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is designed for reproducibility and scalability in a standard research laboratory setting. We detail a three-step sequence commencing with the formation of the benzoxadiazole ring system, followed by conversion of a nitrile to a carboxamide, and culminating in a thionation reaction. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations for hazardous reagents, and expected analytical characterization data to ensure both the integrity of the synthesis and the safety of the researcher.

Introduction: The Significance of the 2,1,3-Benzoxadiazole Scaffold

The 2,1,3-benzoxadiazole ring system, also known as benzofurazan, is a privileged heterocyclic scaffold in the fields of medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, the unique electronic properties of the benzoxadiazole moiety have led to its incorporation into fluorescent probes and organic electronic materials.[1][2][3] The introduction of a carbothioamide functional group at the 5-position is of particular interest as thioamides are known to be excellent bioisosteres for amides, often leading to enhanced biological activity and improved pharmacokinetic profiles. This protocol outlines a reliable synthetic route to this compound, providing researchers with a foundational method to access this and related compounds for further investigation.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step process starting from the commercially available 4-amino-3-nitrobenzonitrile. The overall transformation is depicted below:

Scheme 1: Overall synthesis of this compound

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Purity |

| 4-Amino-3-nitrobenzonitrile | 6393-40-4 | C₇H₅N₃O₂ | 163.13 | >98% |

| Sodium Hypochlorite | 7681-52-9 | NaClO | 74.44 | ~10-15% aq. solution |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | >98% |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | 98% |

| 2,1,3-Benzoxadiazole-5-carboxamide | - | C₇H₅N₃O₂ | 163.13 | - |

| Lawesson's Reagent | 19172-47-5 | C₁₄H₁₄O₂P₂S₄ | 404.47 | >97% |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

| Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous |

Equipment

-

Round-bottom flasks (various sizes)

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,1,3-Benzoxadiazole-5-carbonitrile

Rationale: This step involves an intramolecular cyclization of 4-amino-3-nitrobenzonitrile to form the 2,1,3-benzoxadiazole ring. The reaction is typically promoted by a base and an oxidizing agent. In this protocol, we adapt a known procedure for forming the benzoxadiazole N-oxide, which is then reduced in situ.[4]

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-nitrobenzonitrile (5.0 g, 30.6 mmol) in 50 mL of a 2 M aqueous sodium hydroxide solution.

-

Cool the resulting dark red solution in an ice bath to 0-5 °C.

-

While stirring vigorously, add a 10-15% aqueous solution of sodium hypochlorite (approx. 40 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:EtOAc).

-

Upon completion, cool the reaction mixture again in an ice bath and slowly acidify to pH ~2 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration through a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to afford 2,1,3-Benzoxadiazole-5-carbonitrile as a pale yellow solid.

Step 2: Synthesis of 2,1,3-Benzoxadiazole-5-carboxamide

Rationale: The conversion of the nitrile to a primary amide is achieved through acid-catalyzed hydrolysis. Concentrated sulfuric acid acts as both the catalyst and the solvent, facilitating the hydration of the nitrile group.

-